![molecular formula C16H14FN3O2 B1370628 1-(4-氟苯基)-3,6-二甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸甲酯 CAS No. 1011370-87-8](/img/structure/B1370628.png)
1-(4-氟苯基)-3,6-二甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸甲酯
描述
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, also known as JNJ-42153605, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学研究应用
抗菌活性
与所讨论的化合物具有类似核心结构的吡唑并[3,4-d]嘧啶衍生物已被发现具有抗菌活性 。 这表明我们的化合物也可以被探索用于对抗微生物感染。
抗肿瘤和抗白血病活性
相同的核心结构也与抗肿瘤和抗白血病活性有关 。 这表明该化合物有可能用于癌症研究和治疗策略。
腺苷受体拮抗剂
吡唑并[3,4-b]吡啶衍生物已被发现是人 A3、A2A 和 A2B 腺苷受体的有效和选择性拮抗剂 。 这表明其在神经学研究和药物开发中的潜在应用。
催化活性
研究表明,可以使用催化方法合成某些吡唑并[3,4-b]吡啶衍生物 。 该化合物可以被研究作为化学反应催化剂的作用。
激酶抑制
已知某些 1H-吡唑并[3,4-b]吡啶充当激酶抑制剂 ,这些抑制剂在细胞内的信号通路中很重要。 因此,我们的化合物可能在开发与细胞信号传导功能障碍相关的疾病的治疗方法中有所应用。
合成策略
关于吡唑并[3,4-b]吡啶衍生物的合成策略,有大量数据 ,这可能与我们化合物的合成和修饰相关,以用于各种科学应用。
类药分子性质
已分析了吡唑并[3,4-b]吡啶的分子杂合物的类药分子性质 。 这表明可以研究我们的化合物的药代动力学特性及其作为治疗剂的潜力。
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound’s fluorophenyl group may enhance its binding affinity to its targets, influencing its mode of action.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as kinases and phosphatases, which are essential for regulating cellular processes. The compound binds to the active sites of these enzymes, modulating their activity and influencing downstream signaling pathways. Additionally, it interacts with proteins involved in cell cycle regulation, apoptosis, and DNA repair, highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate on various cell types have been extensively studied. In cancer cells, it has been shown to inhibit proliferation by inducing cell cycle arrest and promoting apoptosis. The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, it influences gene expression by modulating transcription factors and epigenetic regulators, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also have biological activity. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and improving survival rates. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .
Metabolic Pathways
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often targeted to particular organelles, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism. Post-translational modifications and targeting signals play a crucial role in directing the compound to these specific compartments .
属性
IUPAC Name |
methyl 1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-9-8-13(16(21)22-3)14-10(2)19-20(15(14)18-9)12-6-4-11(17)5-7-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUFWSVUJSSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)

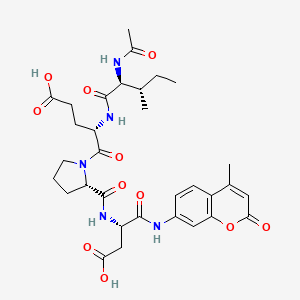
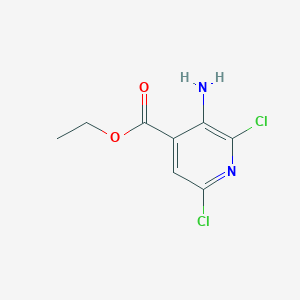
![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)
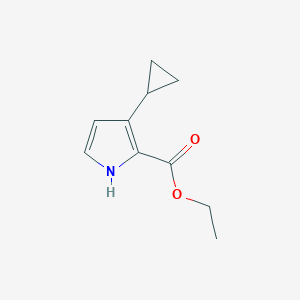
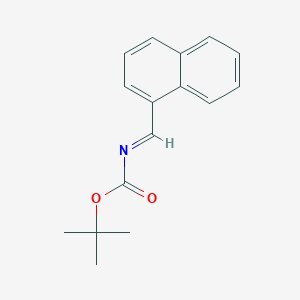
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)


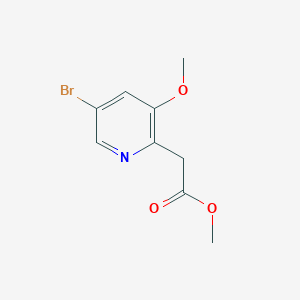
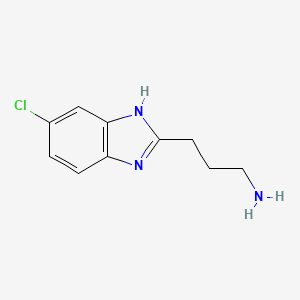
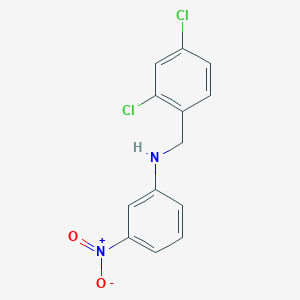
![2-[(4-Methoxyphenyl)amino]butanohydrazide](/img/structure/B1370572.png)